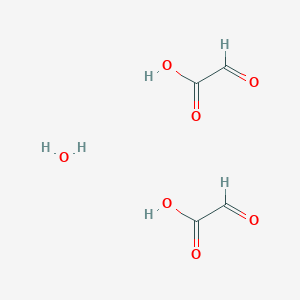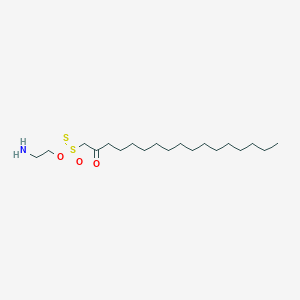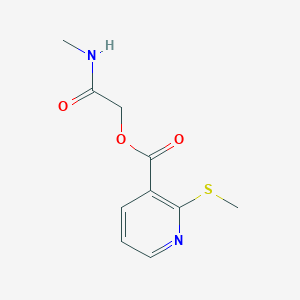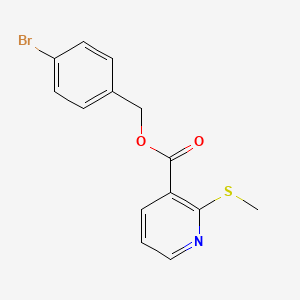
oxaldehydic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaldehydic acid;hydrate, also known as glyoxylic acid monohydrate, is an organic compound with the molecular formula C2H4O4. It is a colorless solid that occurs naturally and is useful industrially. This compound is a key intermediate in various biochemical pathways and is widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxaldehydic acid;hydrate can be synthesized through several methods:
Oxidation of Glyoxal: Glyoxal can be oxidized using hot nitric acid to produce this compound.
Electrosynthesis from Oxalic Acid: Oxalic acid can be converted to this compound using lead dioxide cathodes in a sulfuric acid electrolyte.
Ozonolysis of Maleic Acid: Maleic acid can be ozonized in solution to yield this compound.
Industrial Production Methods
Industrially, this compound is often produced from glyoxal through catalytic, electrochemical, and enzymatic methods. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Oxaldehydic acid;hydrate undergoes various chemical reactions:
Oxidation: It can be oxidized to oxalic acid using strong oxidizing agents like nitric acid.
Reduction: It can be reduced to glycolic acid using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: It reacts with phenols in the presence of an acid catalyst to form various aromatic compounds.
Common reagents used in these reactions include nitric acid, sodium borohydride, and phenols. The major products formed include oxalic acid, glycolic acid, and various aromatic compounds .
Scientific Research Applications
Oxaldehydic acid;hydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of oxaldehydic acid;hydrate involves its conversion to glyoxylate, which participates in various biochemical pathways. In aqueous solution, it exists in equilibrium with its hydrate form, dihydroxyacetic acid . This equilibrium is influenced by factors such as pH and temperature .
Comparison with Similar Compounds
Oxaldehydic acid;hydrate is similar to other C2 carboxylic acids such as:
Formic Acid: Unlike this compound, formic acid does not contain an aldehyde group.
Acetic Acid: Acetic acid lacks the aldehyde functional group present in this compound.
Glycolic Acid: Glycolic acid is the reduced form of this compound and lacks the aldehyde group.
This compound is unique due to its bifunctional nature, containing both an aldehyde and a carboxylic acid group, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C4H6O7 |
|---|---|
Molecular Weight |
166.09 g/mol |
IUPAC Name |
oxaldehydic acid;hydrate |
InChI |
InChI=1S/2C2H2O3.H2O/c2*3-1-2(4)5;/h2*1H,(H,4,5);1H2 |
InChI Key |
LAHAGFQUPZWPAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(=O)O.C(=O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356073.png)
![3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B13356078.png)
![2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine](/img/structure/B13356090.png)
![(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13356098.png)




![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)

methanone](/img/structure/B13356141.png)

![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)
